molecular formula C19H21N3O3S B10936592 N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide

N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide

Cat. No.: B10936592
M. Wt: 371.5 g/mol
InChI Key: YZYGRYTXFXFNAT-UHFFFAOYSA-N
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Description

N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and an ethylphenoxy moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylphenol with a suitable alkylating agent to form 4-ethylphenoxyalkane. This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O3S/c1-3-16-6-8-18(9-7-16)25-14-22-13-17(12-20-22)21-26(23,24)19-10-4-15(2)5-11-19/h4-13,21H,3,14H2,1-2H3

InChI Key

YZYGRYTXFXFNAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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